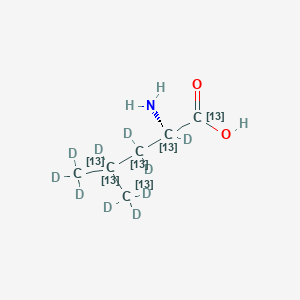

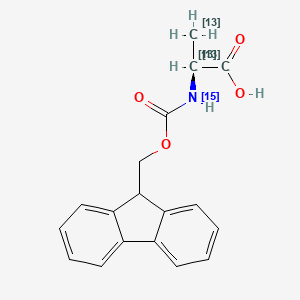

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-amino-2,3,3,4,5,5,5-heptadeutéro-4-(tridéutéro(113C)méthyl)(1,2,3,4,5-13C5)pentanoïque est un analogue deutéré d'un acide aminé naturel. Ce composé se caractérise par la présence de multiples isotopes du deutérium et du carbone-13, ce qui le rend particulièrement utile dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie et de la biologie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide (2S)-2-amino-2,3,3,4,5,5,5-heptadeutéro-4-(tridéutéro(113C)méthyl)(1,2,3,4,5-13C5)pentanoïque implique généralement l'incorporation d'isotopes du deutérium et du carbone-13 dans la structure moléculaire. Cela peut être réalisé par diverses voies de synthèse, notamment :

Réactions d'échange de deutérium : Utilisation de solvants et de catalyseurs deutérés pour remplacer les atomes d'hydrogène par du deutérium.

Marquage au carbone-13 : Incorporation d'isotopes du carbone-13 par l'utilisation de précurseurs marqués dans le processus de synthèse.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des systèmes automatisés pour garantir un rendement et une pureté élevés. Le processus comprend généralement :

Enrichissement isotopique : Utilisation de matières premières enrichies en isotopes.

Synthèse automatisée : Utilisation de synthétiseurs automatisés pour contrôler avec précision les conditions de réaction.

Purification : Utilisation de techniques de purification avancées telles que la chromatographie pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

(2S)-2-amino-2,3,3,4,5,5,5-heptadeutéro-4-(tridéutéro(113C)méthyl)(1,2,3,4,5-13C5)pentanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Réaction avec des agents oxydants pour former les oxydes correspondants.

Réduction : Réaction avec des agents réducteurs pour former des produits réduits.

Substitution : Réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les conditions varient en fonction du type de substitution, mais peuvent inclure l'utilisation de catalyseurs et de solvants spécifiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

(2S)-2-amino-2,3,3,4,5,5,5-heptadeutéro-4-(tridéutéro(113C)méthyl)(1,2,3,4,5-13C5)pentanoïque a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme traceur dans les mécanismes réactionnels et les études cinétiques.

Biologie : Employé dans les études métaboliques pour tracer les voies biochimiques.

Médecine : Utilisé dans le développement de médicaments et les études pharmacocinétiques pour comprendre le métabolisme des médicaments.

Industrie : Appliqué dans le développement de nouveaux matériaux et de catalyseurs.

Mécanisme d'action

Le mécanisme d'action de l'acide (2S)-2-amino-2,3,3,4,5,5,5-heptadeutéro-4-(tridéutéro(113C)méthyl)(1,2,3,4,5-13C5)pentanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Les isotopes du deutérium et du carbone-13 offrent des informations uniques sur la dynamique et les interactions moléculaires, permettant aux chercheurs d'étudier les effets du composé à un niveau détaillé. Les cibles moléculaires peuvent inclure des enzymes, des récepteurs et d'autres biomolécules, et les voies impliquées peuvent être élucidées par des techniques analytiques avancées.

Applications De Recherche Scientifique

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets and pathways. The deuterium and carbon-13 isotopes provide unique insights into the molecular dynamics and interactions, allowing researchers to study the compound’s effects at a detailed level. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can be elucidated through advanced analytical techniques.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé avec des applications similaires de marquage isotopique.

Architectures pontées par du disilane : Composés organosiliciés avec des structures électroniques uniques.

Unicité

Ce qui distingue l'acide (2S)-2-amino-2,3,3,4,5,5,5-heptadeutéro-4-(tridéutéro(113C)méthyl)(1,2,3,4,5-13C5)pentanoïque, c'est son marquage étendu au deutérium et au carbone-13, qui offre des informations inégalées sur les interactions et la dynamique moléculaires. Cela en fait un outil précieux dans divers domaines de recherche, offrant des avantages par rapport à d'autres composés similaires.

Propriétés

Formule moléculaire |

C6H13NO2 |

|---|---|

Poids moléculaire |

147.191 g/mol |

Nom IUPAC |

(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1 |

Clé InChI |

ROHFNLRQFUQHCH-MMDPJQIISA-N |

SMILES isomérique |

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])N |

SMILES canonique |

CC(C)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)